4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of acetic acid can yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine:
Uniqueness
4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ethyl and phenyl groups contribute to its stability and potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
86969-31-5 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H13N3O/c1-2-16-13-10-12(11-6-4-3-5-7-11)15-17(13)9-8-14(16)18/h3-10H,2H2,1H3 |
InChI Key |
KTJIDXZCZCVRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CN2C1=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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